1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea
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Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea, commonly known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. This drug has gained significant attention in recent years due to its potential to slow down the progression of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.
Scientific Research Applications
Noncovalent Interactions and Molecular Stability
Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the stability and structural preferences of adamantane derivatives. Through crystallography and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, it's shown that adamantane-1,3,4-thiadiazole hybrids exhibit significant stabilization through intra- and intermolecular interactions. This research highlights the potential of such compounds in designing stable molecular structures with specific interaction capabilities (El-Emam et al., 2020).
Synthesis and Chemical Properties
The synthesis and properties of N,N′-disubstituted ureas containing an adamantane fragment have been explored, demonstrating the methods for achieving high yields of adamantane-urea compounds. This research underlines the versatility of adamantane derivatives in synthetic chemistry, providing a basis for further functionalization and application in diverse fields (Danilov, Burmistrov, & Butov, 2020).
Biological Activity and Potential Applications
Adamantylated pyrimidines have been synthesized and evaluated for their significant anticancer and antimicrobial properties. This opens avenues for the use of adamantane derivatives as potential therapeutics, emphasizing the importance of structural modification in achieving desired biological activities (Orzeszko et al., 2004).
Molecular Docking and Drug Design
Theoretical investigations of adamantane derivatives, including structural analysis, DFT, QTAIM analysis, and molecular docking, reveal their potential as inhibitory agents against specific enzymes. Such studies are crucial for drug design, offering insights into the interaction mechanisms and efficacy of adamantane-based inhibitors (Al-Wahaibi et al., 2018).
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c20-16(18-3-1-12-2-4-21-11-12)19-17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHYLZEIANBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea |
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